



An In-depth Technical Guide to the Thermochemical Data for Ethyl Cyclobutanecarboxylate

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Compound of Interest		
Compound Name:	Ethyl cyclobutanecarboxylate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of **ethyl cyclobutanecarboxylate**. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on the detailed experimental protocols for key thermochemical measurements, including the determination of the enthalpy of combustion and enthalpy of vaporization. These protocols are supplemented with visualizations of the experimental workflows and the logical relationships in data derivation. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who require an understanding of the principles and practical aspects of thermochemical analysis for cyclic esters.

Introduction

Ethyl cyclobutanecarboxylate (C₇H₁₂O₂) is a cyclic ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is crucial for reaction engineering, process safety, and computational modeling of its behavior.



Despite its relevance, specific experimental thermochemical data for **ethyl cyclobutanecarboxylate** is not readily available in the public domain. The National Institute of Standards and Technology (NIST) WebBook indicates the existence of "Condensed phase thermochemistry data," however, this information is part of the subscription-based NIST/TRC Web Thermo Tables.[1][2] This guide, therefore, focuses on the established experimental procedures that would be employed to determine these vital parameters.

Thermochemical Data for Ethyl Cyclobutanecarboxylate

While specific experimentally determined values for the enthalpy of formation and other thermochemical properties of **ethyl cyclobutanecarboxylate** are not publicly accessible, the following table outlines the key parameters that would be determined and their significance.

Table 1: Key Thermochemical Parameters for Ethyl Cyclobutanecarboxylate



Thermochemical Property	Symbol	Units (kJ/mol)	Significance
Standard Enthalpy of Formation (liquid)	ΔfH°(l)	Data Not Available	Represents the heat change when one mole of the compound in its liquid state is formed from its constituent elements in their standard states. Essential for calculating reaction enthalpies.
Standard Enthalpy of Combustion (liquid)	ΔcH°(l)	Data Not Available	The heat released when one mole of the liquid compound is completely burned in excess oxygen to form CO ₂ (g) and H ₂ O (l). This is the primary experimental value used to determine the enthalpy of formation.
Enthalpy of Vaporization	ΔvapH°	Data Not Available	The heat required to transform one mole of the liquid into a gas at a given temperature. Necessary for converting between liquid and gas phase thermochemical data.
Standard Enthalpy of Formation (gas)	ΔfH°(g)	Data Not Available	Represents the heat change when one mole of the compound in its gaseous state is formed from its



constituent elements in their standard states. Crucial for gasphase reaction modeling.

Experimental Protocols

The determination of the thermochemical data presented in Table 1 relies on precise calorimetric measurements. The following sections detail the standard experimental protocols for determining the enthalpy of combustion and the enthalpy of vaporization.

Determination of the Enthalpy of Combustion via Oxygen-Bomb Calorimetry

The standard enthalpy of combustion is determined using a high-pressure oxygen bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled environment.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity ethyl
 cyclobutanecarboxylate (typically 0.5 1.0 g) is placed in a crucible made of a material that
 does not react with the sample or products (e.g., platinum or quartz).
- Bomb Assembly: The crucible is placed inside a stainless-steel high-pressure vessel, known
 as the "bomb." A fusible wire (e.g., iron or platinum) is connected to two electrodes within the
 bomb, with the wire in contact with the sample to ensure ignition. A small, known amount of
 distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any
 water formed during combustion is in the liquid state.
- Pressurization: The bomb is sealed and then pressurized with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the organic sample.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a stirrer to ensure uniform



temperature distribution and a high-precision thermometer (e.g., a platinum resistance thermometer) to monitor the temperature of the water.

- Combustion and Temperature Measurement: The initial temperature of the water in the
 calorimeter is recorded. The sample is then ignited by passing an electric current through the
 fusible wire. The heat released by the combustion of the sample and the wire is absorbed by
 the bomb and the surrounding water, causing the temperature to rise. The temperature is
 recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (C_cal) is determined separately by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.
- Calculation of Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated using the following equation: ΔcU° = - (C cal * ΔT - q wire - q acid) / n where:
 - C cal is the heat capacity of the calorimeter.
 - ΔT is the corrected temperature rise.
 - q_wire is the heat released by the combustion of the ignition wire.
 - q_acid is a correction for the formation of nitric acid from residual nitrogen in the bomb.
 - n is the number of moles of the sample.

The standard enthalpy of combustion (ΔcH°) is then calculated from the internal energy of combustion using the relation: $\Delta cH^{\circ} = \Delta cU^{\circ} + \Delta n_{gas} * RT$ where:

- Δn_gas is the change in the number of moles of gas in the combustion reaction.
- R is the ideal gas constant.
- T is the standard temperature (298.15 K).

Determination of the Enthalpy of Vaporization



The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.

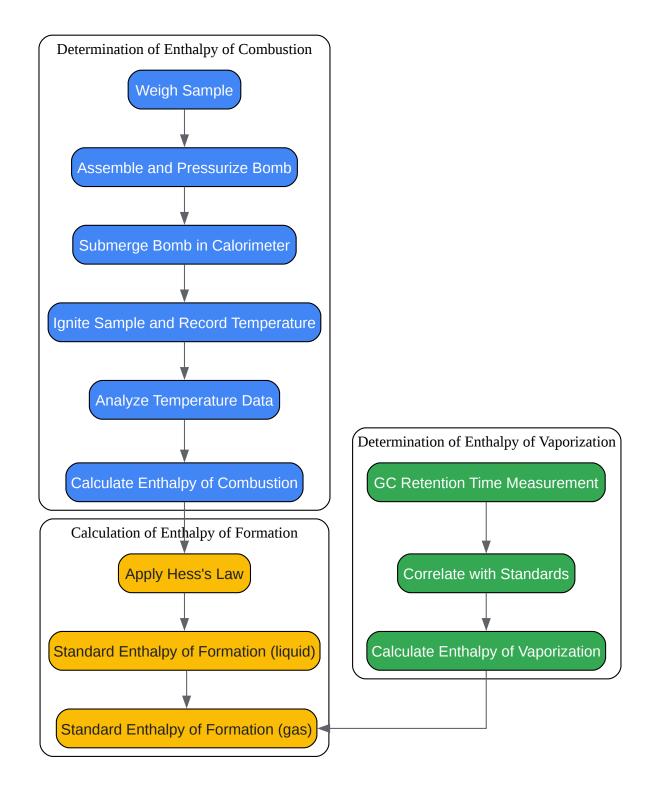
Methodology (Correlation Gas Chromatography):

- Instrumentation: A gas chromatograph (GC) equipped with a nonpolar capillary column (e.g., DC-200 silicone fluid) is used.
- Retention Time Measurement: The retention times of ethyl cyclobutanecarboxylate and a series of n-alkanes (as standards) are measured at several different column temperatures.
- Calculation of Retention Indices: The retention indices (I) of ethyl cyclobutanecarboxylate
 are calculated at each temperature using the retention times of the n-alkanes.
- Correlation with Enthalpy of Vaporization: A linear correlation is established between the retention indices and the known enthalpies of vaporization for a series of well-characterized compounds.
- Determination of ΔvapH°: The enthalpy of vaporization of **ethyl cyclobutanecarboxylate** is then determined from its measured retention indices and the established correlation.

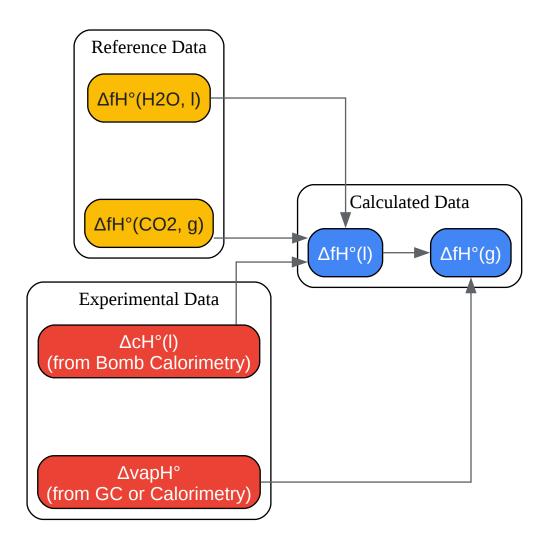
Visualizations

The following diagrams illustrate the experimental workflow for determining the enthalpy of formation and the logical relationship for its calculation.









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References

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- 2. Ethyl cyclobutanecarboxylate [webbook.nist.gov]
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